molecular formula C18H12Cl2N2O5S B8569812 N-[2-(2,4-dichlorophenoxy)phenyl]-4-nitrobenzenesulfonamide CAS No. 827579-42-0

N-[2-(2,4-dichlorophenoxy)phenyl]-4-nitrobenzenesulfonamide

Cat. No. B8569812
Key on ui cas rn: 827579-42-0
M. Wt: 439.3 g/mol
InChI Key: WCGXAIQRCNDSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07393873B2

Procedure details

To a solution of the compound of Step 1 (2.12 g) in methanol (50 mL) and CH2Cl2 (50 mL) was added a solution of sodium metabisulfite (2.52 g) in water (50 mL) at room temperature. After 3 hrs the methanol was evaporated in vacuo. The residue was partitioned between sat. aq. Na2CO3 and EtOAc, Dried over MgSO4 and evaporated in vacuo. The resulting orange solid was absorbed onto silica gel (10 g) and purified by flash chromatography SiO2, 0-50% EtOAc Hexanes gradient elution to afford the title compound as a yellow solid. C18H14Cl2N2O3S MH+ requires 409.0175 found 409.0162.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:27]=[C:26]([Cl:28])[CH:25]=[CH:24][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][S:12]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=1)(=[O:14])=[O:13].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>CO.C(Cl)Cl.O>[NH2:21][C:18]1[CH:17]=[CH:16][C:15]([S:12]([NH:11][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]2[CH:24]=[CH:25][C:26]([Cl:28])=[CH:27][C:2]=2[Cl:1])(=[O:13])=[O:14])=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
ClC1=C(OC2=C(C=CC=C2)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=CC(=C1)Cl
Name
Quantity
2.52 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 hrs the methanol was evaporated in vacuo
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between sat. aq. Na2CO3 and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting orange solid was absorbed onto silica gel (10 g)
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography SiO2, 0-50% EtOAc Hexanes gradient elution

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)OC1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.